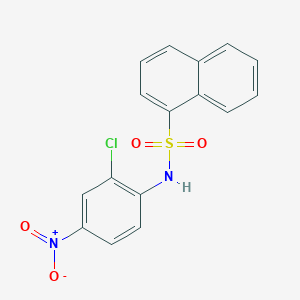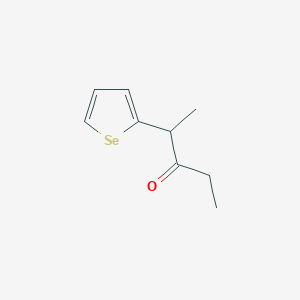
2-(Selenophen-2-yl)pentan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Selenophen-2-yl)pentan-3-one is an organic compound that belongs to the class of selenophenes, which are selenium-containing heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Selenophen-2-yl)pentan-3-one typically involves the reaction of lithiated selenophene with N,N-dimethylbenzamide. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithiated intermediate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
2-(Selenophen-2-yl)pentan-3-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing oxidation products.
Reduction: Reduction reactions can convert the compound into selenophenyl alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the selenophene ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while reduction can produce selenophenyl alcohols. Substitution reactions can introduce a variety of functional groups onto the selenophene ring, leading to a diverse array of products.
科学研究应用
2-(Selenophen-2-yl)pentan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: Investigated for its potential biological activities, such as antioxidant and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique electronic and optical properties
作用机制
The mechanism of action of 2-(Selenophen-2-yl)pentan-3-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, participating in reactions with nucleophiles. It can also undergo redox reactions, influencing cellular redox balance and potentially affecting biological processes. The specific molecular targets and pathways involved depend on the context of its use, such as in biological or industrial applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Selenophen-2-yl)pentan-3-one include other selenophenes and thiophenes, such as:
2-(Thiophen-2-yl)pentan-3-one: A sulfur analog with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
2-(Furan-2-yl)pentan-3-one: An oxygen analog with distinct electronic properties compared to the selenium-containing compound.
Uniqueness
This compound is unique due to the presence of selenium, which imparts different electronic and steric properties compared to its sulfur and oxygen analogs.
属性
CAS 编号 |
106723-46-0 |
|---|---|
分子式 |
C9H12OSe |
分子量 |
215.16 g/mol |
IUPAC 名称 |
2-selenophen-2-ylpentan-3-one |
InChI |
InChI=1S/C9H12OSe/c1-3-8(10)7(2)9-5-4-6-11-9/h4-7H,3H2,1-2H3 |
InChI 键 |
TZFZEKXLWOAGJW-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C(C)C1=CC=C[Se]1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


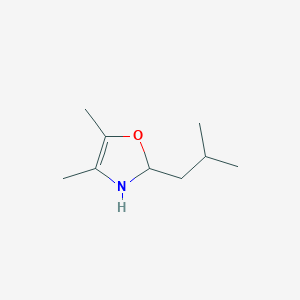
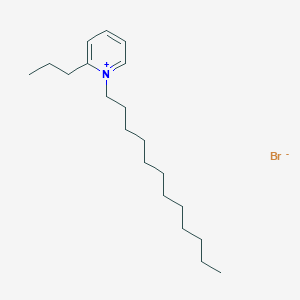

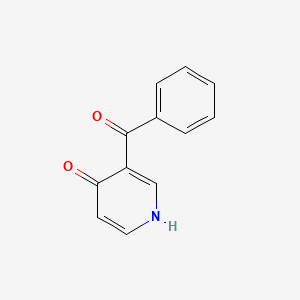

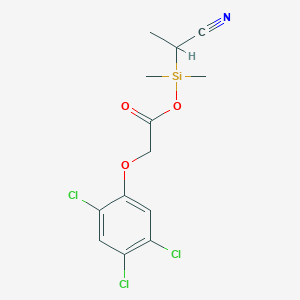
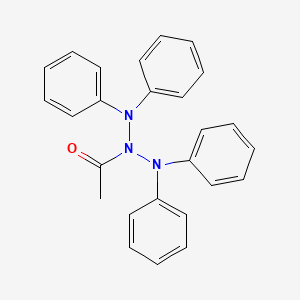
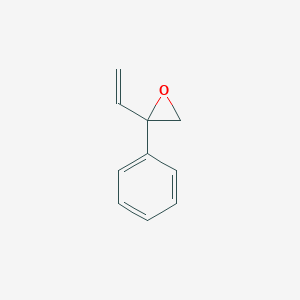
![1-(2,8-Diethyldibenzo[b,d]furan-3-yl)-2-methylpropan-1-one](/img/structure/B14331580.png)

![N-[3-(Decyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide](/img/structure/B14331595.png)
![6-[(Oxan-2-yl)oxy]hex-2-enal](/img/structure/B14331602.png)

